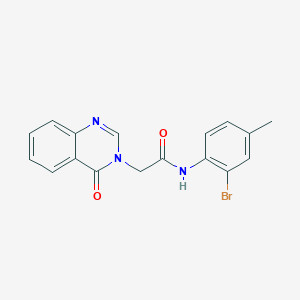methanone](/img/structure/B11648659.png)
[4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl](4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-ylmethanone is a complex organic compound with a unique structure that combines benzodiazepine and methanone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzophenone with 4-methoxybenzaldehyde under acidic conditions to form the intermediate product, which is then cyclized to form the benzodiazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group in the methanone moiety can yield alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been explored for their potential pharmacological activities, including anxiolytic and anticonvulsant properties. The benzodiazepine core is known for its interaction with the central nervous system, making it a candidate for drug development .
Industry
In the industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modifications .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-ylmethanone involves its interaction with specific molecular targets in the body. The benzodiazepine moiety is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The methanone group may also contribute to the compound’s overall activity by interacting with other molecular pathways .
Comparison with Similar Compounds
Similar Compounds
[4-chlorophenyl)(4-methoxyphenyl)methanone: A simpler analog without the benzodiazepine ring.
[4-chlorophenyl)(3-phenyl-2-oxiranyl)methanone: Contains an oxirane ring instead of the benzodiazepine ring.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-ylmethanone lies in its combination of the benzodiazepine and methanone functionalities, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
Molecular Formula |
C29H23ClN2O2 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C29H23ClN2O2/c1-34-24-17-13-22(14-18-24)29(33)32-27-10-6-5-9-25(27)31-26(20-11-15-23(30)16-12-20)19-28(32)21-7-3-2-4-8-21/h2-18,28H,19H2,1H3 |
InChI Key |
DPEAXWVGLVLXQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)

![N,N'-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide]](/img/structure/B11648597.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648598.png)
![Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11648604.png)
![(4Z)-5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11648617.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B11648620.png)
![6-[(E)-(hydroxyimino)methyl]-N-[3-(methylamino)propyl]pyridine-3-carboxamide](/img/structure/B11648627.png)
![3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648631.png)
![(5Z)-5-({3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648636.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11648643.png)
![4-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B11648647.png)

![(6Z)-6-(3,4-dimethoxybenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648665.png)
